molecular formula C11H9IN4O2 B10794724 8-Ethoxy-3-iodo-benzo[e]pyrazolo[5,1-c][1,2,4]triazine 5-oxide

8-Ethoxy-3-iodo-benzo[e]pyrazolo[5,1-c][1,2,4]triazine 5-oxide

Cat. No.: B10794724
M. Wt: 356.12 g/mol
InChI Key: ATIFZYVEKOECGG-UHFFFAOYSA-N
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Description

8-ethoxy-3-iodo-benzo[e]pyrazolo[5,1-c][1,2,4]triazine 5-oxide is a heterocyclic compound that belongs to the class of pyrazolotriazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an ethoxy group, an iodine atom, and a triazine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-iodo-benzo[e]pyrazolo[5,1-c][1,2,4]triazine 5-oxide typically involves the construction of the pyrazolotriazine ring system. One common method is the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . This method involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-iodo-benzo[e]pyrazolo[5,1-c][1,2,4]triazine 5-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the triazine ring.

    Substitution: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9IN4O2

Molecular Weight

356.12 g/mol

IUPAC Name

8-ethoxy-3-iodo-5-oxidopyrazolo[5,1-c][1,2,4]benzotriazin-5-ium

InChI

InChI=1S/C11H9IN4O2/c1-2-18-7-3-4-9-10(5-7)15-11(14-16(9)17)8(12)6-13-15/h3-6H,2H2,1H3

InChI Key

ATIFZYVEKOECGG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)[N+](=NC3=C(C=NN23)I)[O-]

Origin of Product

United States

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